molecular formula C14H9F2N3OS B2769666 4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-69-3

4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2769666
CAS No.: 851978-69-3
M. Wt: 305.3
InChI Key: SKOWDZXXNBZAFI-UHFFFAOYSA-N
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Description

4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is an organic compound that features a benzothiazole ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-fluorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 4-fluoro-1,3-benzothiazol-2-ylhydrazine
  • 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
  • N-(1,3-Benzothiazol-2-yl)-4-fluoro-N’-(4-fluorobenzoyl)benzohydrazide

Comparison: Compared to these similar compounds, 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of two fluorine atoms. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research .

Properties

IUPAC Name

4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-9-6-4-8(5-7-9)13(20)18-19-14-17-12-10(16)2-1-3-11(12)21-14/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOWDZXXNBZAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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